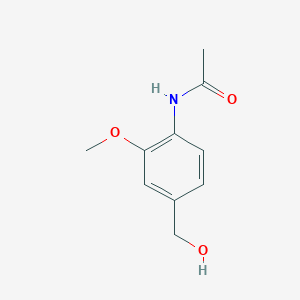

4-Acetamido-3-methoxybenzyl alcohol

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

N-[4-(hydroxymethyl)-2-methoxyphenyl]acetamide |

InChI |

InChI=1S/C10H13NO3/c1-7(13)11-9-4-3-8(6-12)5-10(9)14-2/h3-5,12H,6H2,1-2H3,(H,11,13) |

InChI Key |

HQYDHMKTZZTRTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)CO)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Inference for 4-Acetamido-3-methoxybenzyl Alcohol :

- The acetamido group likely increases melting point compared to methoxy-only analogs (e.g., 4-Methoxybenzyl Alcohol) due to hydrogen bonding and molecular weight.

- Solubility may be intermediate—less polar than hydroxy-substituted analogs but more polar than methoxy-only derivatives.

Q & A

Basic: What are the recommended synthetic routes for 4-Acetamido-3-methoxybenzyl alcohol in laboratory settings?

Methodological Answer:

A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehyde derivatives with amino-triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) can yield structurally similar compounds . Adapting this method, researchers may substitute the benzaldehyde component with 3-methoxy-4-acetamidobenzaldehyde to target the desired product. Post-reaction purification via reduced-pressure solvent evaporation and filtration is critical to isolate the solid product.

Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Methodological Answer:

By employing factorial design (e.g., varying temperature, solvent polarity, and catalyst concentration), researchers can systematically identify optimal parameters. For instance, highlights the utility of factorial design in chemical engineering to reduce side reactions . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC (as in ) ensures early detection of intermediates and byproducts, enabling real-time adjustments .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of methoxy (-OCH), acetamido (-NHCOCH), and benzyl alcohol (-CHOH) groups.

- FT-IR : Peaks at ~3300 cm (O-H stretch), 1650 cm (amide C=O), and 1250 cm (C-O of methoxy) validate functional groups.

- HPLC-MS : Ensures purity and molecular weight confirmation, as demonstrated in analyses of related benzyl alcohols ( ) .

Advanced: How do positional isomerism (e.g., 3-methoxy vs. 4-methoxy) and substituent effects influence the compound’s reactivity?

Methodological Answer:

Positional isomerism alters electronic and steric effects. For example, 4-methoxybenzyl alcohol ( ) exhibits different solubility and oxidation behavior compared to 3-methoxy analogs due to resonance stabilization differences . The acetamido group’s electron-withdrawing nature may further modulate reactivity in nucleophilic substitutions. Computational modeling (e.g., DFT) can predict regioselectivity in reactions involving methoxy and acetamido groups.

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store in airtight, light-resistant containers at 2–8°C to prevent oxidation of the benzyl alcohol moiety. emphasizes avoiding prolonged exposure to moisture and air, which can degrade similar alcohols . Pre-analytical handling protocols ( ), such as using stabilizers like sodium azide, may further enhance stability .

Advanced: What strategies resolve contradictions in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. Recrystallization in polar solvents (e.g., ethanol/water mixtures) and characterization via differential scanning calorimetry (DSC) can standardize melting points. Cross-referencing with NIST Chemistry WebBook data ( ) ensures alignment with validated reference values .

Basic: How can researchers validate the purity of this compound?

Methodological Answer:

Combine chromatographic (HPLC, GC) and spectroscopic methods. For example, HPLC with UV detection (210–254 nm) quantifies impurities, while H NMR integration ratios verify structural integrity. details HPLC parameters for analogous alcohols .

Advanced: What catalytic systems enhance the efficiency of benzyl alcohol derivatization?

Methodological Answer:

Heterogeneous catalysts (e.g., Pd/C or zeolites) improve selectivity in oxidation or etherification reactions. notes that 4-methoxybenzyl alcohol undergoes esterification more efficiently than its isomers due to steric accessibility . Kinetic studies under varying catalyst loads (e.g., 1–5 mol%) can optimize yield.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles) to avoid skin/eye contact, as recommended for 4-methoxybenzyl alcohol ( ) .

- Work in a fume hood to prevent inhalation of fine particles.

- Emergency protocols (e.g., ChemTrec contacts in ) should be accessible for spills or exposure .

Advanced: How can researchers address low yields in large-scale syntheses?

Methodological Answer:

Scale-up challenges include heat dissipation and mixing efficiency. Utilizing continuous-flow reactors ( , RDF2050112) improves heat transfer and reduces side reactions . Process simulation tools (e.g., Aspen Plus) model reaction kinetics and mass transfer limitations, enabling predictive scaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.